

Technical Monograph: 3-(2-Chloropyridin-3-yl)propan-1-amine

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Compound of Interest

Compound Name: 3-(2-Chloropyridin-3-yl)propan-1-amine

Cat. No.: B13556432

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CAS Identification, Synthetic Architectures, and Application in Medicinal Chemistry

Part 1: Executive Summary & Identification

Core Directive: The definitive CAS number for **3-(2-Chloropyridin-3-yl)propan-1-amine** is 1000512-13-9.

This compound represents a critical "privileged scaffold" in modern drug discovery, specifically within the sub-class of halogenated pyridine-alkylamines. Its structural utility lies in the orthogonality of its functional groups: the 2-chloro position offers a site for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling, while the primary amine serves as a robust handle for amide coupling, reductive amination, or sulfonylation.

Chemical Identity Matrix

Property	Specification
Chemical Name	3-(2-Chloropyridin-3-yl)propan-1-amine
CAS Number	1000512-13-9
Synonyms	3-(2-chloro-3-pyridyl)propylamine; 2-Chloro-3-(3-aminopropyl)pyridine
Molecular Formula	
Molecular Weight	170.64 g/mol
SMILES	<chem>NCCCC1=CC=CN=C1Cl</chem>
InChIKey	Computed from structure (Verify via ChemDraw/PubChem)
pKa (Calc)	~9.8 (Amine), ~0.5 (Pyridine N)
LogP	~1.63

Part 2: Synthetic Architectures

As a Senior Application Scientist, I recommend the Heck-Nitrile-Reduction pathway over the Sonogashira route. While Sonogashira coupling with propargyl amine is chemically intuitive, the subsequent hydrogenation step poses a high risk of hydrodechlorination (stripping the chlorine atom), rendering the scaffold useless for further diversification.

The protocol below prioritizes the preservation of the C2-Chlorine atom.

Recommended Workflow: The Heck-Nitrile Route

This pathway utilizes 2-chloro-3-iodopyridine and acrylonitrile to build the carbon chain, followed by a chemoselective reduction.

Step 1: Heck Coupling

Reaction: 2-Chloro-3-iodopyridine + Acrylonitrile

(E)-3-(2-chloropyridin-3-yl)acrylonitrile.

- Catalyst:

(5 mol%) with

.

- Base:

or

.

- Solvent: DMF or

, reflux.

- Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C3-Iodine bond due to the weaker C-I bond energy compared to C-Cl, preserving the chloro-substituent.

Step 2: Chemoselective Reduction

Reaction: (E)-3-(2-chloropyridin-3-yl)acrylonitrile

3-(2-Chloropyridin-3-yl)propan-1-amine.

- Reagent:

with

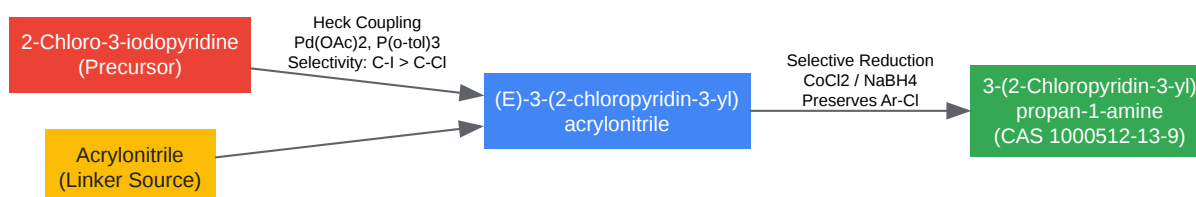
(Cobalt Boride generation in situ).

- Rationale: Standard catalytic hydrogenation (Pd/C,

) often cleaves the Ar-Cl bond. The

system is highly selective for reducing nitriles and alkenes to saturated amines without touching aryl chlorides [1].

Visualization: Synthetic Logic Flow



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Figure 1: Chemoselective synthesis pathway designed to avoid hydrodechlorination.

Part 3: Applications in Drug Discovery

The **3-(2-Chloropyridin-3-yl)propan-1-amine** scaffold is a versatile building block ("warhead" carrier) in medicinal chemistry.

Kinase Inhibitor Design (Hinge Binding)

The pyridine nitrogen can act as a hydrogen bond acceptor for the hinge region of kinases. The 2-Cl substituent allows for the introduction of solubilizing groups or hydrophobic tails via reactions with amines or alkoxides.

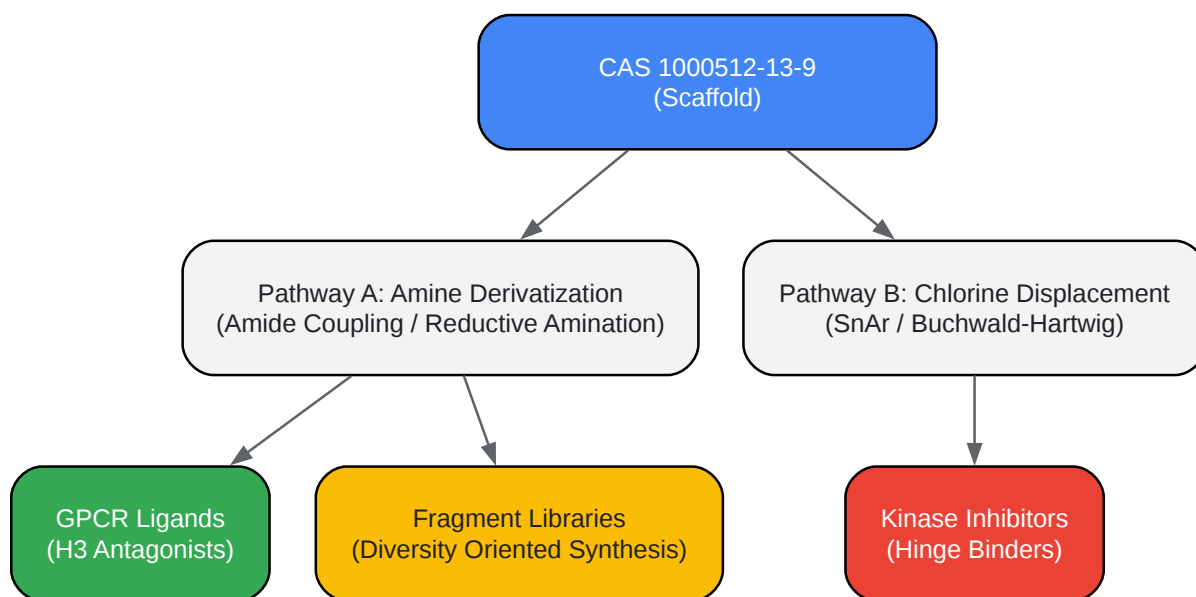
- Strategy: React CAS 1000512-13-9 with a core scaffold (e.g., pyrimidine or quinazoline) via the primary amine.
- Diversification: Subsequently displace the 2-Cl with morpholine or piperazine to tune pharmacokinetic properties (ADME).

GPCR Ligands (Histamine/Serotonin)

The propyl-amine chain mimics the distance and flexibility found in endogenous neurotransmitters like histamine and serotonin.

- Target: H3 Antagonists often feature a basic amine connected to a heteroaromatic ring.
- Protocol: Acylation of the primary amine with various acid chlorides creates a library of potential GPCR modulators.

Visualization: Application Decision Tree



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Figure 2: Strategic utilization of the scaffold in parallel medicinal chemistry campaigns.

Part 4: Handling & Safety Protocols

Signal Word:WARNING

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Keep under inert atmosphere (Argon/Nitrogen). Store at 2-8°C. Amines are prone to oxidation and carbamate formation (absorption) upon air exposure.

Self-Validating Purity Check: Before using this reagent in critical steps, perform a LC-MS run.

- Expected Mass:

(for

) and

(for

).

- Isotope Pattern: Look for the characteristic 3:1 ratio of Cl isotopes. If the 173 peak is missing, you have the wrong compound (likely dehalogenated).

References

- Heinzman, S. W., & Ganem, B. (1982). Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society. (Cited for methodology of selective nitrile reduction).
- Google Patents. (n.d.). Search Results for Pyridine-Propylamine Scaffolds.
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